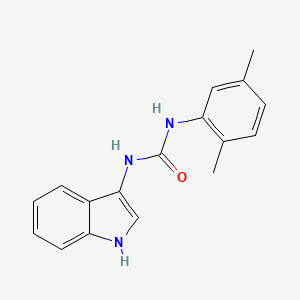

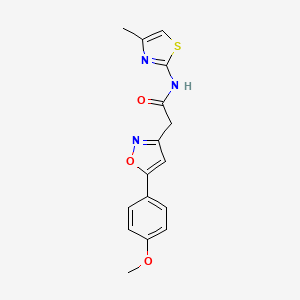

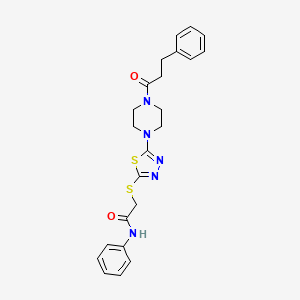

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity . The application of indole derivatives for the treatment of various disorders in the human body, including cancer cells and microbes, has been studied .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of considerable interest . Strategies for their synthesis include transition metal-catalyzed reactions and reductive cyclization reactions .

Molecular Structure Analysis

Indoles are nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important types of molecules and natural products .

Chemical Reactions Analysis

Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, one study explored a one-pot three-component reaction of 2-cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile for the synthesis of some hexahydropyrimido .

Physical And Chemical Properties Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds . They are frequently used in the synthesis of various organic compounds .

Wissenschaftliche Forschungsanwendungen

Oxo-anion Binding and Coordination Chemistry

Urea-based ligands, including derivatives similar to "1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea," have been studied for their anion coordination chemistry. Wu et al. (2007) reported on the anion coordination chemistry of protonated urea-based ligands, highlighting their ability to form adducts with inorganic oxo-acids, showcasing a variety of hydrogen bond motifs involving urea NH groups, carbonyl, protonated pyridyl NH+ fragment, water molecules, and the anions. This research underscores the potential application of such compounds in the development of new coordination complexes and materials with specific anion binding properties (Wu et al., 2007).

Synthesis and Structural Analysis of Heterocyclic Ureas

Heterocyclic ureas exhibit conformational studies and unfold to form multiply hydrogen-bonded complexes, as demonstrated by Corbin et al. (2001). These ureas, prepared by reacting aminopyridine and aminonaphthyridine with triphosgene and DMAP, unfold and dimerize at high concentrations, forming robust, sheetlike, sextuply hydrogen-bonded complexes. This finding opens up possibilities for the use of heterocyclic ureas in the self-assembly of complex structures and the exploration of folding-unfolding dynamics in molecular systems (Corbin et al., 2001).

Gold-catalyzed Synthesis of Indole-1-carboxamides

In the field of green chemistry, Ye et al. (2009) developed a fast and green route to prepare indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas using gold-catalysis in water under microwave irradiation. This method is tolerant to a variety of functional groups, offering a novel approach to synthesizing indole-1-carboxamides with potential applications in medicinal chemistry and drug development (Ye et al., 2009).

Corrosion Inhibition

The use of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions was investigated by Mistry et al. (2011). Their study demonstrated that these derivatives effectively inhibit corrosion, offering insights into the development of new corrosion inhibitors based on urea derivatives for industrial applications (Mistry et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-7-8-12(2)15(9-11)19-17(21)20-16-10-18-14-6-4-3-5-13(14)16/h3-10,18H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFSSQDHNZZCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)

![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)

![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)